Home > Products > Screening Compounds P65883 > 1,11-Ethanoestradiol
1,11-Ethanoestradiol - 126559-87-3

1,11-Ethanoestradiol

Catalog Number: EVT-1206024
CAS Number: 126559-87-3
Molecular Formula: C20H28O2
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1,11-Ethanoestradiol is classified as a synthetic estrogen. It is derived from the modification of natural estrogens, particularly estradiol, through chemical synthesis processes. The compound has been studied for its potential applications in hormone replacement therapy and as a component in contraceptive formulations.

Synthesis Analysis

The synthesis of 1,11-Ethanoestradiol can be achieved through various methods, primarily involving modifications to the estradiol backbone.

Methods of Synthesis

  1. Classical Synthesis: This method typically involves the alkylation of estradiol derivatives using ethylene or ethynyl groups. For instance, nucleophilic substitution reactions can be employed where a leaving group on the estradiol structure is replaced by an ethynyl or ethylene moiety.
  2. Click Chemistry: Recent advances have utilized click chemistry techniques for the synthesis of radiolabeled derivatives of estradiol, such as 18F-labeled compounds. This involves two main steps:
    • Nucleophilic Substitution: A precursor containing the estradiol backbone undergoes nucleophilic substitution with a fluorine source.
    • Huisgen Reaction: An azide-alkyne cycloaddition reaction is performed to incorporate functional groups into the estradiol structure under mild conditions .
  3. Automated Synthesis Modules: Modern synthesis often employs automated systems to enhance yield and reduce reaction times. For example, using a Synthra RNplus Research module allows for controlled reaction conditions leading to improved product purity .
Molecular Structure Analysis

The molecular structure of 1,11-Ethanoestradiol features a steroid backbone characteristic of estrogens, with specific modifications at positions 1 and 11:

  • Chemical Structure: The compound consists of four fused carbon rings (A, B, C, D) typical of steroid structures, with hydroxyl groups at specific positions that influence its biological activity.
  • 3D Conformation: The spatial arrangement around the carbon atoms contributes to its interaction with estrogen receptors.

Relevant Data

  • Molecular Weight: Approximately 296.4 g/mol.
  • Structural Formula: The compound can be represented as follows:
C20H24O2\text{C}_{20}\text{H}_{24}\text{O}_{2}
Chemical Reactions Analysis

1,11-Ethanoestradiol participates in various chemical reactions typical for steroid compounds:

  • Estrogen Receptor Binding: It acts as an agonist for estrogen receptors, influencing gene expression related to reproductive functions.
  • Metabolic Transformations: The compound undergoes hydroxylation at different positions (e.g., C2, C4) mediated by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

Technical Parameters

  • Hydroxylation Reactions: These reactions are facilitated by enzymes such as CYP3A4 and CYP2C9.
  • Conjugation Reactions: Following hydroxylation, glucuronidation or sulfation can occur, affecting solubility and bioavailability.
Mechanism of Action

The mechanism of action for 1,11-Ethanoestradiol primarily involves its binding affinity for estrogen receptors:

  • Receptor Interaction: Upon binding to estrogen receptors (particularly Estrogen Receptor Alpha), it activates receptor-mediated transcriptional processes that regulate genes involved in reproductive health.
  • Physiological Effects: This activation results in various physiological responses including modulation of menstrual cycles, enhancement of endometrial growth, and regulation of secondary sexual characteristics.

Relevant Data

Physical and Chemical Properties Analysis

1,11-Ethanoestradiol possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to creamy-white crystalline powder.
  • Melting Point: Ranges from 182°C to 184°C .
  • Solubility:
    • Practically insoluble in water.
    • Soluble in organic solvents such as acetone (1 part in 5), ethanol (1 part in 6), and chloroform (1 part in 20).

Additional Properties

  • Optical Activity: Exhibits specific optical rotation values indicating its chiral nature.
Applications

The applications of 1,11-Ethanoestradiol are diverse and significant:

  • Contraceptive Formulations: Widely used in combination with progestins for oral contraceptives due to its efficacy in suppressing ovulation.
  • Hormone Replacement Therapy: Utilized in managing menopausal symptoms by restoring estrogen levels.
  • Treatment of Hormonal Disorders: Employed in treating conditions like premenstrual dysphoric disorder and certain types of acne.

Scientific Research Applications

Ongoing research explores its potential use in targeted therapies for hormone-sensitive cancers and its role in understanding estrogenic activity at a cellular level.

Introduction to 1,11-Ethanoestradiol

1,11-Ethanoestradiol (systematic name: 14α,17α-Ethanoestradiol), historically designated as Cyclodiol, represents a structurally modified synthetic estrogen derivative. It belongs to the broader category of steroidal estrogens derived from the estrane skeleton but incorporates a unique ethano bridge between the C14 and C17 positions. This modification differentiates it from natural estradiol (17β-estradiol) and other common synthetic estrogens like ethinylestradiol. Its development stemmed from mid-20th century efforts to create novel estrogen analogues with potentially optimized pharmacological profiles, including enhanced metabolic stability or tissue selectivity [3] [8]. While never reaching widespread clinical adoption like ethinylestradiol, 1,11-Ethanoestradiol remains a significant compound for understanding structure-activity relationships (SAR) within steroidal estrogens and the impact of bridging modifications on receptor binding and pharmacokinetics [3] [4].

Chemical Identity and Structural Analogues

1,11-Ethanoestradiol (C₂₀H₂₆O₂, MW 298.42 g/mol) is fundamentally characterized by the fusion of an ethano bridge (-CH₂-CH₂-) spanning the C14 and C17α positions of the estradiol core structure (estra-1,3,5(10)-triene-3,17β-diol). This creates a constrained, bicyclic D-ring system distinct from the natural five-membered D-ring in estradiol or the 17α-ethynyl modification found in ethinylestradiol [3]. The systematic chemical name is 14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol, reflecting the bridge configuration and the retained phenolic A-ring and 17β-hydroxyl group essential for estrogen receptor (ER) binding [3] [8].

Its structural analogues can be categorized based on modifications:

  • Parent Natural Estrogen: Estradiol itself (Estra-1,3,5(10)-triene-3,17β-diol) serves as the foundational structure.
  • Common Synthetic Modifications:
  • 17α-Alkylation: Ethinylestradiol (17α-Ethynylestradiol) introduces a triple bond at C17, enhancing oral bioavailability and metabolic resistance compared to estradiol by impeding 17β-hydroxysteroid dehydrogenase activity [1] [8]. Mestranol (3-methyl ether of ethinylestradiol) acts as a prodrug requiring hepatic demethylation.
  • 17α-Etherification: Quinestrol (17α-Ethynylestradiol 3-cyclopentyl ether) exemplifies modifications aimed at prolonging action through depot formation [3].
  • Epimerization: 17α-Estradiol (Alfatradiol) demonstrates altered receptor binding affinity and reduced estrogenic potency [3].
  • Other Bridged/Ring-Fused Analogues: While rare, compounds like Estrofurate (17α-(3-Furyl)-δ⁷-estradiol 3-acetate) represent distinct ring system alterations [3].

Table 1: Key Structural Features of 1,11-Ethanoestradiol Compared to Related Estrogens

CompoundSystematic NameCore Modification17β-OHA-RingNotable Feature
Estradiol (E2)Estra-1,3,5(10)-triene-3,17β-diolNone (Natural)YesPhenolicReference estrogen
Ethinylestradiol (EE)17α-Ethynylestra-1,3,5(10)-triene-3,17β-diol17α-Ethynyl groupYesPhenolicHigh oral potency, metabolic stability
Mestranol17α-Ethynyl-3-methoxyestra-1,3,5(10)-triene-17β-ol17α-Ethynyl, 3-methyl etherYesMethoxyProdrug for EE
1,11-Ethanoestradiol (Cyclodiol)14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diolEthano bridge between C14 and C17αYesPhenolicBridged D-ring constraint
Quinestrol3-(Cyclopentyloxy)-17α-ethynylestra-1,3,5(10)-trien-17β-ol17α-Ethynyl, 3-cyclopentyl etherYesEtherLong-acting depot formation

The rigid ethano bridge in 1,11-Ethanoestradiol imposes significant conformational restriction on the D-ring compared to the flexible ring in estradiol or the linear extension of the ethynyl group in ethinylestradiol. This constraint was hypothesized to potentially modulate receptor binding kinetics, selectivity for ER subtypes (ERα vs. ERβ), or influence metabolic pathways compared to its unbridged or linearly modified counterparts [3] [4] [8].

Historical Development of Synthetic Estrogen Derivatives

The quest for orally active estrogens with improved potency and bioavailability over natural estradiol drove significant chemical innovation throughout the 20th century. The pivotal breakthrough came in 1938 with the synthesis of Ethinylestradiol (EE) by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG [2] [6] [8]. The introduction of the 17α-ethynyl group proved revolutionary; it dramatically reduced first-pass hepatic metabolism (specifically, dehydrogenation at C17) and greatly enhanced oral bioavailability and potency, making EE vastly superior to earlier semi-synthetic estrogens like estrone or estradiol benzoate for oral administration [1] [8]. EE received FDA approval in 1943 and became the cornerstone estrogenic component of combined oral contraceptives (COCs) starting in the 1960s, replacing mestranol (EE 3-methyl ether) due to its direct activity [1] [2] [15].

This era saw intense exploration of diverse structural modifications on the estradiol scaffold. Strategies included:

  • 17α-Substitution: Beyond ethynyl (EE), modifications included methyl (methylestradiol), ethyl (ethylestradiol), and various ethers (mestranol, quinestrol) aimed at metabolic stability or depot effects [3].
  • C18 Methylation: Introduction of 18-methyl groups created norethisterone derivatives, blending estrogenic and progestogenic activity.
  • Ring Fusion/Bridging: This less common approach sought novel steroidal frameworks. 1,11-Ethanoestradiol (Cyclodiol) emerged from this line of research, likely synthesized in the 1950s-1970s period, contemporaneous with compounds like estrazinol (8-aza derivative) or estrofurate (17α-furyl with unsaturation) [3]. The ethano bridge represented a radical departure from planar estrogens, exploring the impact of D-ring constraint on biological activity. While synthesized and listed among steroidal estrogens, detailed historical records of its specific development program and clinical progression are less prominent than for EE or mestranol in the scientific literature indexed in the search results. Its listing indicates it reached a stage of biological evaluation but did not achieve the widespread clinical utility of EE [3].

Pharmacological Classification and Therapeutic Applications

1,11-Ethanoestradiol is pharmacologically classified as a synthetic steroidal estrogen [3] [4] [8]. Like other estrogens, its primary mechanism of action involves high-affinity binding to intracellular estrogen receptors (ERα and ERβ), leading to receptor dimerization, translocation to the nucleus, binding to Estrogen Response Elements (EREs) on DNA, and modulation of gene transcription [1] [8]. The conformational rigidity imposed by its 14α,17α-ethano bridge likely influences its binding affinity, selectivity for ER subtypes, and subsequent transcriptional activity compared to estradiol or ethinylestradiol.

Based on its structural class and the known applications of synthetic estrogens, the potential therapeutic contexts for 1,11-Ethanoestradiol or similar investigational compounds historically would have paralleled those of established agents, primarily focusing on conditions responsive to estrogenic stimulation:

  • Hormone Replacement Therapy (HRT): Management of menopausal symptoms like vasomotor instability (hot flashes, night sweats), urogenital atrophy (vaginal dryness, dyspareunia), and prevention of postmenopausal osteoporosis. While ethinylestradiol was used historically in some HRT formulations (e.g., FemHRT), natural estrogens (estradiol, conjugated estrogens) and their esters became preferred due to a potentially improved safety profile [1] [20].
  • Contraception: As the estrogenic component in combined hormonal contraceptives (CHCs), working synergistically with a progestin to suppress ovulation via negative feedback on the hypothalamic-pituitary-ovarian axis, thicken cervical mucus, and alter the endometrium. However, ethinylestradiol is the near-exclusive synthetic estrogen used globally in modern CHCs (pills, patches, rings) due to its proven efficacy, stability, and well-characterized profile [1] [2] [5].
  • Treatment of Hypogonadism: Estrogen replacement in women with primary ovarian insufficiency or other forms of hypogonadism to induce and maintain secondary sexual characteristics and prevent long-term consequences of estrogen deficiency [1] [8].
  • Palliative Therapy for Hormone-Sensitive Cancers: Historically used in advanced prostate cancer to suppress testosterone levels and in some cases of metastatic breast cancer in postmenopausal women, though largely superseded by other endocrine therapies with improved side effect profiles [1] [8] [23].

Table 2: Potential Therapeutic Contexts for Synthetic Estrogens like 1,11-Ethanoestradiol

Therapeutic AreaMechanismCommon/Historical Estrogen AgentsPotential Role for 1,11-Ethanoestradiol
Menopausal HRTReplace declining endogenous estrogen; alleviate symptoms, prevent bone loss.Estradiol, Conjugated Estrogens, EthinylestradiolInvestigational agent; likely not developed clinically for HRT.
Combined Hormonal ContraceptionSuppress ovulation, thicken cervical mucus, alter endometrium.Ethinylestradiol (dominant), Mestranol (historical)Experimental compound; not used in marketed contraceptives.
Female HypogonadismInduce/maintain secondary sex characteristics, uterine development.Estradiol, Ethinylestradiol, Conjugated EstrogensPotential alternative explored in research; no clinical adoption.
Advanced Prostate Cancer (Palliative)Suppress LH/FSH → ↓Testosterone production.Diethylstilbestrol (historical), EthinylestradiolInvestigational agent within synthetic estrogen class.
Acne / Hirsutism (in PCOS)Suppress ovarian androgen production; increase SHBG → ↓free testosterone.Ethinylestradiol (in COCs)Theoretical application based on estrogenic action; not pursued.

Italicized agents indicate those prominently featured in the search results for the respective context.

The search results provide no evidence that 1,11-Ethanoestradiol (Cyclodiol) progressed beyond the research or early development stage into approved therapeutic products. Its pharmacological interest lies primarily in its role as a chemical probe for understanding ER ligand interactions and the effects of drastic steroidal modifications on estrogenic activity, rather than in established clinical applications [3] [8].

Properties

CAS Number

126559-87-3

Product Name

1,11-Ethanoestradiol

IUPAC Name

6-methylpentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-11(19),12,14-triene-5,13-diol

Molecular Formula

C20H28O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-20-10-13-3-2-11-8-14(21)9-12-4-5-15(19(13)18(11)12)16(20)6-7-17(20)22/h8-9,13,15-17,19,21-22H,2-7,10H2,1H3

InChI Key

VJYIHOQKUAASLD-UHFFFAOYSA-N

SMILES

CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O

Synonyms

1,11 beta-ethanoestradiol
1,11-ethanoestradiol

Canonical SMILES

CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.